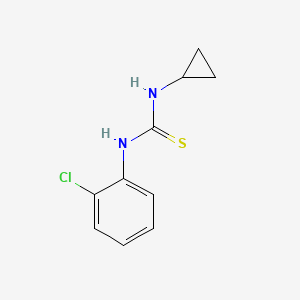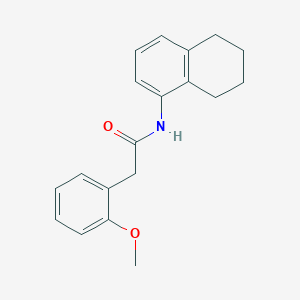
N-(2-chlorophenyl)-N'-cyclopropylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-cyclopropylthiourea is a chemical compound that belongs to the class of thiourea derivatives. It is commonly referred to as CCT or D294. This chemical compound has gained significant attention in scientific research due to its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-N'-cyclopropylthiourea is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and carbonic anhydrase. It also has the potential to modulate the activity of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. It also has the potential to inhibit angiogenesis by suppressing the activity of VEGF and other pro-angiogenic factors. Moreover, it has been shown to regulate blood glucose levels by improving insulin sensitivity and inhibiting gluconeogenesis. It also has the potential to protect against neurotoxicity by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-chlorophenyl)-N'-cyclopropylthiourea in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. It also has the potential to induce apoptosis in cancer cells and inhibit angiogenesis. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are various future directions for the research on N-(2-chlorophenyl)-N'-cyclopropylthiourea. One of the potential directions is to investigate its potential as a therapeutic agent in other diseases such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective analogs of this compound. Moreover, it is important to investigate the safety and toxicity of this compound in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-cyclopropylthiourea involves the reaction of 2-chloroaniline and cyclopropylisothiocyanate in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-cyclopropylthiourea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has the potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients. Moreover, it has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQYQQIOUAPSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)

![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)